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molecular formula C9H7FO B2795311 1-(4-Fluorophenyl)prop-2-yn-1-ol CAS No. 3798-61-6

1-(4-Fluorophenyl)prop-2-yn-1-ol

Cat. No. B2795311
M. Wt: 150.152
InChI Key: JZJFKHHTWIWOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04568749

Procedure details

A 200 ml. volume of dry tetrahydrofuran was cooled to -60° C. in a dry ice/acetone bath and then acetylene gas was passed into the solvent until 8.0 g (0.307 mole) had dissolved. The resulting solution was then added to a second 200 ml. portion of dry tetrahydrofuran cooled to -70° C. in a flame-dried 1-liter three-necked, round bottomed reaction flask equipped with magnetic stirrer, addition funnel and nitrogen inlet tube to provide a dry nitrogen atmosphere. To this solution, there was then slowly added 99 ml. of a 2.22 molar solution of n-butyl lithium (0.22 mole) at such a rate that the internal temperature remained below -65° C. After the addition was complete, a solution consisting of 24.82 g (0.20 mole) of p-fluorobenzaldehyde dissolved in 80 ml. of tetrahydrofuran was added at such a rate that the internal temperature again remained below -65° C. The reaction mixture was then stirred at -72° C. for a period of 30 minutes and then allowed to warm up to +5° C. during another 30 minute period. The reaction was then quenched with 80 ml. of water, followed by the addition of anhydrous potassium carbonate to form a pasty mass and an organic supernatant liquid. The organic layer was decanted and combined with two subsequent ether washes of the potassium carbonate mass. The resulting orange solution was then dried over fresh anhydrous potassium carbonate for a period of approximately 16 hours (overnight) and subsequently distilled in vacuo to give 20.5 g (68%) of pure 1-hydroxy-1-(p-fluorophenyl)-2-propyne, b.p. 98°-101° C./8 mm. Hg. A second preparation gave a 92% yield of pure product (b.p. 104° C./9 mm. Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Three
Quantity
24.82 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C#C.[CH2:3]([Li])[CH2:4]CC.[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1>O1CCCC1>[OH:14][CH:13]([C:12]1[CH:15]=[CH:16][C:9]([F:8])=[CH:10][CH:11]=1)[C:3]#[CH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.22 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
24.82 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-72 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at -72° C. for a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
ADDITION
Type
ADDITION
Details
The resulting solution was then added to a second 200 ml
CUSTOM
Type
CUSTOM
Details
round bottomed reaction flask equipped with magnetic stirrer, addition funnel and nitrogen inlet tube
CUSTOM
Type
CUSTOM
Details
to provide a dry nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
remained below -65° C
ADDITION
Type
ADDITION
Details
After the addition
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 80 ml
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to +5° C. during another 30 minute period
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 80 ml
ADDITION
Type
ADDITION
Details
of water, followed by the addition of anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
to form a pasty mass
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting orange solution was then dried over fresh anhydrous potassium carbonate for a period of approximately 16 hours (overnight)
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
subsequently distilled in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C#C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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